molecular formula C19H20Cl2N2O B3549894 2-chloro-N-[3-chloro-4-(piperidin-1-yl)phenyl]-4-methylbenzamide

2-chloro-N-[3-chloro-4-(piperidin-1-yl)phenyl]-4-methylbenzamide

Cat. No.: B3549894
M. Wt: 363.3 g/mol
InChI Key: PCNRNQGQEZDASS-UHFFFAOYSA-N
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Description

2-chloro-N-[3-chloro-4-(piperidin-1-yl)phenyl]-4-methylbenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a piperidine ring attached to a chlorinated phenyl group, which is further connected to a chlorinated benzamide structure. The unique arrangement of these functional groups imparts specific chemical and biological properties to the compound.

Properties

IUPAC Name

2-chloro-N-(3-chloro-4-piperidin-1-ylphenyl)-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2N2O/c1-13-5-7-15(16(20)11-13)19(24)22-14-6-8-18(17(21)12-14)23-9-3-2-4-10-23/h5-8,11-12H,2-4,9-10H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCNRNQGQEZDASS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCCCC3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[3-chloro-4-(piperidin-1-yl)phenyl]-4-methylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Piperidine Derivative: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with a chlorinated aromatic compound under basic conditions.

    Coupling with Benzamide: The piperidine derivative is then coupled with a chlorinated benzamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the nucleophilic substitution and coupling reactions under controlled temperature and pressure conditions.

    Automated Purification Systems: Employing automated purification systems to ensure consistent quality and yield of the final product.

    Quality Control: Implementing stringent quality control measures to monitor the purity and consistency of the compound throughout the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[3-chloro-4-(piperidin-1-yl)phenyl]-4-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorinated aromatic rings can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the benzamide moiety.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed

The major products formed from these reactions include substituted derivatives of the original compound, oxidized or reduced forms, and hydrolyzed products.

Scientific Research Applications

2-chloro-N-[3-chloro-4-(piperidin-1-yl)phenyl]-4-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-[3-chloro-4-(piperidin-1-yl)phenyl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-[3-chloro-4-(morpholin-4-yl)phenyl]-4-methylbenzamide: Similar structure with a morpholine ring instead of a piperidine ring.

    2-chloro-N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-4-methylbenzamide: Contains a pyrrolidine ring instead of a piperidine ring.

Uniqueness

The presence of the piperidine ring in 2-chloro-N-[3-chloro-4-(piperidin-1-yl)phenyl]-4-methylbenzamide imparts unique chemical and biological properties compared to its analogs. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-chloro-N-[3-chloro-4-(piperidin-1-yl)phenyl]-4-methylbenzamide
Reactant of Route 2
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2-chloro-N-[3-chloro-4-(piperidin-1-yl)phenyl]-4-methylbenzamide

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